![molecular formula C15H11F3N2O2 B5796054 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DFMO has been shown to have antiproliferative effects on cancer cells and has been investigated for its use in the treatment of various types of cancer, including neuroblastoma, colorectal cancer, and breast cancer.
作用機序
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide works by inhibiting the activity of ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to cancer development and progression. By inhibiting ODC, this compound reduces the levels of polyamines in cells, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on cancer cells, as well as anti-inflammatory and neuroprotective effects. It has also been investigated for its use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
実験室実験の利点と制限
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages for lab experiments, including its ability to inhibit the activity of ODC and its well-established safety profile. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, including:
1. Investigating its use in combination with other anticancer agents to enhance its antiproliferative effects.
2. Developing more efficient synthesis methods to improve its availability for research and clinical use.
3. Investigating its potential for use in the treatment of other diseases, such as parasitic infections and neurodegenerative disorders.
4. Developing new formulations of this compound to improve its solubility and bioavailability.
5. Investigating its potential for use in personalized medicine approaches, where its activity could be tailored to specific patient populations based on their genetic profiles.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It works by inhibiting the activity of ODC, leading to a decrease in cell growth and proliferation. This compound has several advantages for lab experiments, including its ability to inhibit the activity of ODC and its well-established safety profile. However, it also has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for research on this compound, including investigating its use in combination with other anticancer agents and developing more efficient synthesis methods.
合成法
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized through a multi-step process starting with the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate. The intermediate is then reacted with 2-fluorobenzoyl chloride to form this compound.
科学的研究の応用
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have antiproliferative effects on cancer cells by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to cancer development and progression.
特性
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-9-5-6-13(12(18)7-9)20-14(21)8-19-15(22)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVIIOLYVQGPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)
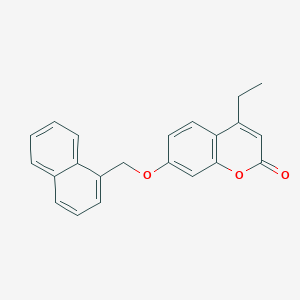
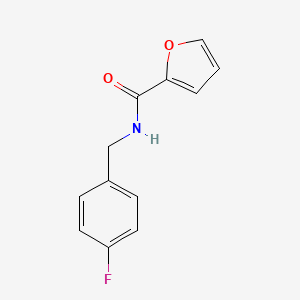
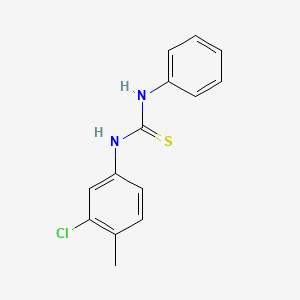
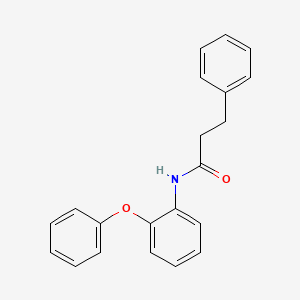
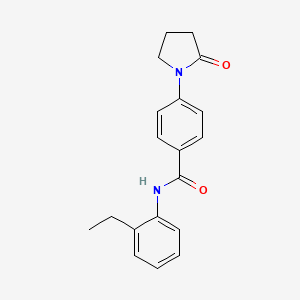
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)
